molecular formula C9H11NO2 B13753026 Carbamic acid, methyl-, 4-methylphenyl ester CAS No. 1129-48-2

Carbamic acid, methyl-, 4-methylphenyl ester

Cat. No.: B13753026
CAS No.: 1129-48-2
M. Wt: 165.19 g/mol
InChI Key: ZHXCDUWUCWUEPJ-UHFFFAOYSA-N
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Description

Chemical Structure and Synonyms Carbamic acid, methyl-, 4-methylphenyl ester (IUPAC name), also known as Aminocarb , is a carbamate ester with the molecular formula C₁₀H₁₃NO₂. Its structure consists of a methyl carbamate group (-O(CO)N(CH₃)) attached to a para-methyl-substituted phenyl ring. Key synonyms include:

  • 4-(Dimethylamino)-3-methylphenyl methylcarbamate
  • m-Cresol, 4-(dimethylamino)-, methylcarbamate .

Applications and Properties Aminocarb is primarily classified as an industrial pesticide with acute neurotoxic effects, targeting acetylcholinesterase (AChE) inhibition . Historically, it was investigated for physostigmine-like activity in stimulating intestinal peristalsis, though its miotic (pupil-constricting) activity is weaker compared to dimethylcarbamic esters . It exhibits stability typical of disubstituted carbamic esters, making it suitable for pesticidal formulations .

Properties

CAS No.

1129-48-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(4-methylphenyl) N-methylcarbamate

InChI

InChI=1S/C9H11NO2/c1-7-3-5-8(6-4-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11)

InChI Key

ZHXCDUWUCWUEPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)NC

Origin of Product

United States

Preparation Methods

Preparation Methods of Carbamic acid, methyl-, 4-methylphenyl ester

General Synthetic Routes

The preparation of carbamic acid methyl 4-methylphenyl ester typically involves the reaction of 4-methylaniline (p-toluidine) with methyl chloroformate or related carbonylating agents under controlled conditions. The key synthetic strategies are:

Specific Preparation Methods

Reaction of 4-Methylaniline with Methyl Chloroformate

A classical and widely used method involves the nucleophilic substitution of methyl chloroformate by 4-methylaniline. This reaction proceeds smoothly under mild conditions to yield the carbamate ester.

  • Reaction conditions : Typically performed in an aqueous or organic solvent medium at low temperature to control exothermicity.
  • Mechanism : The amine nitrogen attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing chloride ion and forming the carbamate.
  • Advantages : High yield, straightforward purification.
  • Notes : The reaction requires careful control of pH to avoid hydrolysis or side reactions.

This method is referenced in patent literature describing preparation of carbamic acid ester derivatives, including those with 4-methylphenyl groups.

Carbonylation of 2-Halo-4-Methylphenyl Carbamates

A more advanced synthetic route involves palladium-catalyzed carbonylation of 2-halo-4-methylphenyl carbamate derivatives under carbon monoxide atmosphere.

  • Procedure : The halo-substituted aromatic carbamate is reacted with carbon monoxide and water in the presence of a palladium catalyst and triphenylphosphine ligand in an autoclave.
  • Conditions : Temperature around 115 °C, pressure of CO around 8 bar.
  • Outcome : Formation of carbamic acid ester derivatives with high selectivity.
  • Advantages : Avoids the need for protective groups such as acetyl, simplifying the synthesis.
  • Starting materials : Commercially available p-toluidine derivatives ensure isomeric purity.
  • Example : Preparation of hexadecyl (2-bromo-4-methylphenyl)carbamate as an intermediate.

This process is notable for its economic attractiveness and efficiency in producing carbamate esters related to 4-methylphenyl structures.

Synthesis via Hofmann Rearrangement of Aromatic Amides

A green synthetic approach involves the conversion of aromatic amides to carbamates through a Hofmann rearrangement:

  • Step 1 : Aromatic amides are converted to N-chloride intermediates using oxone and potassium chloride.
  • Step 2 : Treatment with sodium hydroxide induces rearrangement to isocyanates.
  • Step 3 : Isocyanates are trapped with methanol to yield methyl carbamates.
  • Characterization : Products are confirmed by NMR and HRMS.
  • Advantages : Environmentally friendly, avoids use of hazardous reagents like phosgene.
  • Example : Synthesis of methyl (4-bromo-3-methylphenyl)carbamate, structurally related to methyl (4-methylphenyl)carbamate.

Data Table: Summary of Preparation Methods

Method Starting Material(s) Reagents/Conditions Yield (%) Notes
Direct reaction with methyl chloroformate 4-Methylaniline (p-toluidine) Methyl chloroformate, aqueous or organic solvent, controlled pH High (typically >80%) Classical method, simple, widely used
Palladium-catalyzed carbonylation 2-Halo-4-methylphenyl carbamate derivatives Pd catalyst, triphenylphosphine, CO (8 bar), 115 °C, aqueous K2CO3 High Avoids protective groups, efficient, scalable
Hofmann rearrangement of aromatic amides Aromatic amides derived from 4-methylaniline Oxone, KCl, NaOH, methanol Moderate to high (70-81%) Green chemistry approach, multi-step

Research Discoveries and Notes

  • The palladium-catalyzed carbonylation process is innovative in that it circumvents the need for acetyl protective groups, which are traditionally required in such syntheses, thereby shortening the synthetic route and reducing costs.
  • Starting from commercially available pure isomer p-toluidine avoids isomeric complications that arise when using 3-cyanotoluene or 3-toluic acid as precursors.
  • The Hofmann rearrangement method provides an environmentally friendly alternative to classical phosgene-based carbamate synthesis, with good yields and structural versatility.
  • Characterization of the carbamate products involves detailed NMR (¹H, ¹³C) and HRMS analysis to confirm the structure and purity, which is critical for applications in pharmaceuticals and agrochemicals.
  • The methyl ester of carbamic acid with a 4-methylphenyl group has a molecular weight of 165.19 g/mol and is also known under various synonyms such as methyl N-(4-methylphenyl)carbamate and methyl p-tolylcarbamate.

Scientific Research Applications

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 4-methylphenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name (IUPAC) Substituents on Phenyl Ring Key Functional Groups Primary Applications Toxicity/Activity Notes
Carbamic acid, methyl-, 4-methylphenyl ester (Aminocarb) 4-methyl, dimethylamino Methyl carbamate Pesticide (AChE inhibitor) High acute toxicity; LD₅₀ (oral, rats): ~10–50 mg/kg
4-Chlorophenyl-N-methylcarbamate 4-chloro Methyl carbamate Insecticide Moderate toxicity; LD₅₀ (oral, rats): ~150 mg/kg
Carbamic acid, methyl-, 3,5-dimethyl-4-(methylthio)phenyl ester (Methiocarb) 3,5-dimethyl, 4-methylthio Methyl carbamate Molluscicide, bird repellent High toxicity; LD₅₀ (oral, rats): ~25 mg/kg
Carbamic acid, dimethyl-, 4-methylphenyl ester 4-methyl Dimethyl carbamate Pharmacological research (AChE inhibition) Lower toxicity; weak miotic activity
Carbamic acid, methyl-, 4-(dimethylamino)-m-tolyl ester 4-dimethylamino, 3-methyl Methyl carbamate Experimental pesticide Similar to Aminocarb; antagonizes curare weakly

Key Findings from Comparative Studies

Substituent Effects on Activity: Basic Substituents (e.g., dimethylamino): Enhance AChE inhibition and systemic toxicity. Quaternary ammonium derivatives (e.g., dimethylamino groups) increase potency due to improved binding to AChE’s anionic site . Electron-Withdrawing Groups (e.g., Cl): Reduce hydrolytic stability but maintain pesticidal efficacy. For example, 4-chlorophenyl-N-methylcarbamate is less stable but effective against insects . Methylthio Groups (e.g., Methiocarb): Increase lipophilicity, enhancing penetration through insect cuticles .

Pharmacological vs. Pesticidal Use: Dimethylcarbamic esters (e.g., physostigmine analogs) show strong miotic and intestinal stimulant activity but are less stable . Methylcarbamates with aromatic substituents (e.g., Aminocarb, Methiocarb) prioritize pesticidal efficacy due to optimized stability and target specificity .

Toxicity Profiles: Aminocarb and Methiocarb exhibit higher acute toxicity compared to 4-chlorophenyl derivatives, likely due to enhanced AChE binding and slower metabolic degradation . Compounds lacking a basic substituent (e.g., diethylcarbamates) show negligible activity, underscoring the necessity of nitrogenous groups for AChE interaction .

Biological Activity

Carbamic acid, methyl-, 4-methylphenyl ester, also known as methyl 4-methylphenylcarbamate, is a compound with significant biological activity, particularly in the context of its use as an insecticide and potential therapeutic agent. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • Structure : The compound features a carbamate group attached to a 4-methylphenyl moiety, which influences its biological interactions.

The primary mechanism of action for carbamic acid esters like methyl 4-methylphenylcarbamate involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can lead to an accumulation of acetylcholine at synapses, enhancing cholinergic signaling.

Insecticidal Activity

Research indicates that methyl 4-methylphenylcarbamate exhibits potent insecticidal properties. A study highlighted that various carbamate derivatives demonstrated effective inhibition of pests such as Sclerotinia sclerotiorum, with inhibition rates reaching up to 90.8% at concentrations of 25 mg/L . This suggests that the compound could be utilized in agricultural settings as a pesticide.

Cholinesterase Inhibition

The compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are essential for cholinergic neurotransmission. In studies comparing various carbamates, methyl 4-methylphenylcarbamate exhibited IC50 values indicating stronger inhibition than established drugs like rivastigmine . The selectivity index (SI) for BChE inhibition was particularly notable, suggesting potential applications in treating conditions associated with cholinergic dysfunctions.

Case Studies

  • Insecticidal Efficacy : A patent document reported on the efficacy of methyl 4-methylphenylcarbamate against Sclerotinia sclerotiorum. The compound showed a high rate of inhibition, indicating its potential for use in crop protection strategies .
  • Cholinesterase Inhibition : A comparative study on various carbamates found that methyl 4-methylphenylcarbamate had lower IC50 values for AChE and BChE compared to rivastigmine and other established inhibitors. This suggests that it may have therapeutic potential in treating neurodegenerative diseases like Alzheimer's disease .
  • Pharmacological Applications : Further exploration into its pharmacological properties revealed its potential as a research tool in studying AChE's role in various biological processes. The ability to modulate cholinergic signaling may provide insights into developing new therapeutic strategies.

Data Summary

Compound NameBiological ActivityIC50 (µM)Inhibition Rate (%)
Methyl 4-methylphenylcarbamateAChE Inhibitor~38.98N/A
Methyl 4-methylphenylcarbamateBChE Inhibitor<19.95N/A
Methyl 4-methylphenylcarbamateInsecticidal ActivityN/AUp to 90.8

Q & A

Q. How can researchers confirm the molecular structure and purity of carbamic acid, methyl-, 4-methylphenyl ester?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions (e.g., methyl groups on the phenyl ring and carbamate moiety) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times with standards and resolving impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight (165.19 g/mol) and fragmentation patterns .
  • X-ray Crystallography (if available): Resolve 3D conformation for interactions with biological targets .

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

  • Methodological Answer :
  • Stepwise Synthesis : React 4-methylphenol with methyl isocyanate under anhydrous conditions, using a base catalyst (e.g., triethylamine) to drive carbamate formation .
  • Critical Parameters :
  • Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis).
  • Solvent : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
  • Purification : Employ column chromatography or recrystallization to isolate the product (>95% purity) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Achieve nanogram-level sensitivity by monitoring characteristic fragments (e.g., m/z 165 for the parent ion) .
  • Gas Chromatography (GC-MS) : Suitable for volatile derivatives but requires derivatization (e.g., silylation) .
  • UV-Vis Spectroscopy : Use absorbance at 270–290 nm (aromatic ring π→π* transitions) for rapid quantification .

Q. What factors influence the hydrolytic stability of this carbamate ester?

  • Methodological Answer : Hydrolysis rates depend on:
  • pH : Acidic/basic conditions accelerate cleavage of the carbamate bond; neutral pH enhances stability .
  • Solvent Polarity : Polar solvents (e.g., water) destabilize the ester via nucleophilic attack .
  • Substituent Effects : The 4-methyl group on the phenyl ring sterically shields the carbamate, reducing hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • QSAR Modeling : Correlate substituent modifications (e.g., replacing the methyl group with halogens) with biological endpoints (e.g., enzyme inhibition) using computational tools like CoMFA or molecular docking .
  • Bioisosteric Replacement : Substitute the 4-methylphenyl group with heterocycles (e.g., pyridine) to modulate lipophilicity and target binding .

Q. What experimental strategies identify biological targets (e.g., enzymes) interacting with this carbamate?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
  • Thermal Shift Assay : Monitor protein denaturation temperatures to detect ligand-induced stabilization .
  • Docking Simulations : Use software (e.g., AutoDock) to predict interactions with acetylcholinesterase or cytochrome P450 isoforms .

Q. How should researchers address contradictions in published data on this compound’s toxicity or reactivity?

  • Methodological Answer :
  • Replication Studies : Reproduce key findings under standardized protocols (e.g., OECD guidelines for toxicity testing) .

Q. What computational methods predict the environmental fate or metabolic pathways of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict hydrolysis/oxidation sites .
  • Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., esterases) to map degradation products .

Q. How can researchers design experiments to elucidate degradation pathways under environmental conditions?

  • Methodological Answer :
  • Hydrolysis Studies : Expose the compound to simulated environmental conditions (e.g., UV light, varying pH) and analyze degradation products via LC-MS .
  • Microbial Degradation : Incubate with soil or wastewater microbiota and track metabolite formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal : Follow EPA guidelines for carbamate derivatives (CERCLA hazardous substance classification) .

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